molecular formula C10H9NO4S B14265708 4-Amino-6-hydroxynaphthalene-2-sulfonic acid CAS No. 155633-13-9

4-Amino-6-hydroxynaphthalene-2-sulfonic acid

Cat. No.: B14265708
CAS No.: 155633-13-9
M. Wt: 239.25 g/mol
InChI Key: NGRYSCJUFBVWTA-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxynaphthalene-2-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of various dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-hydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by amination and hydroxylation. One common method includes the Bucherer reaction, where 2-hydroxynaphthalene-1-sulfonic acid is reacted with ammonium salts .

Industrial Production Methods

In industrial settings, the production of this compound involves the sulfonation of naphthalene with sulfuric acid, followed by nitration and subsequent reduction to introduce the amino group. The hydroxyl group is then introduced through a hydroxylation reaction .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 4-Amino-6-hydroxynaphthalene-2-sulfonic acid exerts its effects involves its ability to undergo electrophilic substitution reactions, forming stable intermediates that can interact with various molecular targets. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-hydroxynaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of specific dyes and as a versatile intermediate in various chemical reactions .

Properties

CAS No.

155633-13-9

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

4-amino-6-hydroxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C10H9NO4S/c11-10-5-8(16(13,14)15)3-6-1-2-7(12)4-9(6)10/h1-5,12H,11H2,(H,13,14,15)

InChI Key

NGRYSCJUFBVWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)O

Origin of Product

United States

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